molecular formula C9H13ClN4O B8790793 4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE

4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE

Cat. No.: B8790793
M. Wt: 228.68 g/mol
InChI Key: CKVIKRRXSRYSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridazinone ring substituted with a chlorine atom, a methyl group, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE typically involves the following steps:

    Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Piperazine Substitution: The final step involves the substitution of the piperazine moiety at the 5-position of the pyridazinone ring. This can be achieved through nucleophilic substitution reactions using piperazine or its derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent systems like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.

Scientific Research Applications

4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-methyl-5-(1-phenylpiperazinyl)-3(2H)-pyridazinone
  • 4-chloro-2-methyl-5-(1-methylpiperazinyl)-3(2H)-pyridazinone
  • 4-chloro-2-methyl-5-(1-benzylpiperazinyl)-3(2H)-pyridazinone

Uniqueness

4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety enhances its potential for biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

4-chloro-2-methyl-5-piperazin-1-ylpyridazin-3-one

InChI

InChI=1S/C9H13ClN4O/c1-13-9(15)8(10)7(6-12-13)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3

InChI Key

CKVIKRRXSRYSMS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCNCC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.48 g (25 mmoles) of 4,5-dichloro-2-methyl-3(2H)-pyridazinone and 17.2 g (200 mmoles) of piperazine in 45 ml of anhydrous ethanol is boiled for 4 hours under stirring and reflux cooling. The solvent is evaporated in vacuo and the residue is dissolved in a mixture of water and dichloromethane. The organic phase is washed with water, dried and evaporated. The residue is triturated with ether. Thus 3.44 g (60%) of the desired compound are obtained. M.p.: 83°-87° C.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
60%

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